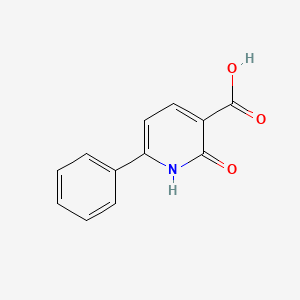

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid, reflecting its core pyridine ring structure with specific functional group substitutions. The Chemical Abstracts Service registry number 56162-63-1 serves as the primary identifier for this compound in chemical databases and literature. Alternative nomenclature systems recognize this compound as this compound, emphasizing the dihydropyridine nature of the ring system.

The systematic identification extends to multiple synonymous designations including 3-pyridinecarboxylic acid, 1,2-dihydro-2-oxo-6-phenyl-, which follows the numbering convention starting from the nitrogen atom in the heterocyclic ring. Database identifiers include the PubChem Compound Identification number 2767304 and various supplier-specific catalog numbers such as MFCD01105052 and DTXSID90377612. The compound's tautomeric form may also be referenced as 2-hydroxy-6-phenylnicotinic acid, representing the enol tautomer of the ketone functionality.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₉NO₃ accurately describes the elemental composition of this compound, indicating twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 215.20 grams per mole according to computational chemistry methods employed by chemical databases. This molecular weight corresponds to the monoisotopic mass, reflecting the most abundant isotopic composition of the constituent elements.

The degree of unsaturation for this compound equals nine, accounting for the aromatic phenyl ring (four degrees), the pyridine ring (four degrees), and the carbonyl functionality of the carboxylic acid group (one degree). The molecular formula analysis reveals a relatively high degree of aromaticity, with ten of the twelve carbon atoms participating in aromatic systems. The empirical formula matches the molecular formula, indicating that this represents the simplest whole-number ratio of the constituent elements.

Elemental analysis calculations based on the molecular formula yield theoretical percentages of carbon at 66.97%, hydrogen at 4.22%, nitrogen at 6.51%, and oxygen at 22.31%. These calculated values serve as benchmarks for experimental verification of compound purity and structural integrity during synthesis and characterization procedures.

Crystallographic Data and Conformational Isomerism

Crystallographic investigations of this compound have revealed important structural parameters including a melting point range of 260-262 degrees Celsius, indicating strong intermolecular interactions and a well-ordered crystal lattice. The compound crystallizes as beige-colored crystals, suggesting extended conjugation throughout the molecular framework that influences the optical properties of the solid state.

The molecular geometry exhibits specific conformational preferences influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the pyridone ring. This interaction stabilizes a planar conformation of the heterocyclic portion while allowing rotational freedom around the bond connecting the phenyl substituent to the pyridine ring. The phenyl group can adopt various orientations relative to the pyridine plane, leading to conformational isomerism that influences both solid-state packing and solution-phase behavior.

Computational geometry optimization studies using density functional theory methods have identified the most stable conformations, typically featuring the phenyl ring oriented to minimize steric interactions with the carboxylic acid group while maximizing conjugative stabilization with the pyridone system. The crystal packing is dominated by intermolecular hydrogen bonding networks formed through carboxylic acid dimers and secondary interactions involving the lactam nitrogen hydrogen.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signal patterns that confirm the proposed structure. The spectrum exhibits a doublet at 6.84 parts per million with a coupling constant of 8.8 hertz, corresponding to the hydrogen at position 5 of the pyridine ring. The phenyl protons appear as complex multiplets between 7.50 and 7.80 parts per million, with the ortho protons showing slight downfield shifts due to the electron-withdrawing effect of the adjacent pyridine nitrogen.

A distinctive doublet appears at 8.20 parts per million with the same 8.8 hertz coupling constant, assigned to the hydrogen at position 4 of the pyridine ring, demonstrating the characteristic meta-coupling pattern across the heterocyclic ring. The lactam nitrogen hydrogen produces a broad singlet at 12.79 parts per million, indicating strong hydrogen bonding in solution that causes exchange behavior and chemical shift variation with concentration and temperature.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The spectrum displays a prominent absorption at 3380 wavenumbers corresponding to nitrogen-hydrogen stretching of the lactam group, while the carbonyl stretching frequencies appear at 1725 wavenumbers for the carboxylic acid and at lower frequency for the lactam carbonyl. These values are consistent with the proposed tautomeric structure and confirm the presence of both carbonyl functionalities in their expected chemical environments.

Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 215, confirming the calculated molecular weight and providing evidence for molecular integrity under ionization conditions. The fragmentation pattern typically shows loss of the carboxylic acid group (mass 45) and subsequent aromatic fragmentations characteristic of phenyl-substituted pyridines. Ultraviolet-visible spectroscopy reveals absorption maxima around 270 nanometers, consistent with extended conjugation between the phenyl and pyridone chromophores.

特性

IUPAC Name |

2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-7-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFTTYLYTCCJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377612 | |

| Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56162-63-1 | |

| Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Description

A green chemistry approach was developed using a one-pot ball milling technique under solvent-free and catalyst-free conditions. This method synthesizes 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives efficiently with high yields and minimal waste.

Reaction Conditions and Procedure

- Reactants are combined in a ball mill apparatus without solvents or catalysts.

- Milling is performed at room temperature, leveraging mechanical energy to drive the reaction.

- The reaction is completed in a significantly shorter time compared to traditional methods.

Advantages

- Environmentally benign (no solvents or catalysts).

- Economical due to reduced waste and simpler work-up.

- High yield and purity of the product.

Reference Reaction Scheme

The reaction involves a three-component condensation leading to the formation of the dihydropyridine ring bearing the 2-oxo and carboxylic acid functionalities.

| Parameter | Details |

|---|---|

| Reaction type | One-pot ball milling |

| Catalyst | None |

| Solvent | None (solvent-free) |

| Temperature | Ambient |

| Time | Short (minutes to hours) |

| Yield | High (typically >80%) |

| Environmental impact | Low (green synthesis) |

Source: Research & Reviews: Journal of Chemistry, 2015

Solution-Phase Synthesis via Ester Hydrolysis

Description

A classical synthetic route involves preparing the methyl ester derivative of the compound, followed by hydrolysis to yield the free carboxylic acid.

Typical Procedure

Reaction Conditions

| Parameter | Details |

|---|---|

| Hydrolysis agent | Lithium hydroxide monohydrate |

| Solvent system | THF/H2O mixture |

| Temperature | 0°C |

| Reaction time | Several hours (typically 2-4 h) |

| Work-up | Acidification to precipitate the acid |

| Purification | Recrystallization or chromatography |

| Yield | Moderate to high (varies with scale) |

Notes

- The reaction requires careful temperature control to avoid side reactions.

- Purity and yield can be optimized by adjusting solvent ratios and reaction times.

Source: BenchChem product data and literature review

Advanced Synthetic Modifications and Catalytic Methods

Palladium-Catalyzed Coupling and Amide Formation

- The compound can be synthesized or derivatized using palladium-catalyzed cross-coupling reactions starting from halogenated pyridine intermediates.

- Typical conditions involve Pd2(dba)3 catalyst, phosphine ligands (e.g., tBuXPhos), base (KOH), and solvents like dioxane at elevated temperatures (~100°C).

- These methods allow the introduction of various substituents on the pyridine ring, increasing molecular diversity.

Purification and Monitoring

- Reaction progress is monitored by LC-MS and TLC.

- Purification is generally done by silica gel flash chromatography.

- Final products are characterized by NMR, mass spectrometry, and sometimes X-ray crystallography.

Source: Beilstein Journal of Organic Chemistry supplementary data

Comparative Summary of Preparation Methods

| Method | Reaction Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| One-pot ball milling | Solvent-free, catalyst-free, RT | Green, economical, fast | Requires ball mill equipment | >80% |

| Ester hydrolysis | LiOH in THF/H2O, 0°C | Well-established, scalable | Longer reaction time, solvent use | Moderate-high |

| Pd-catalyzed coupling | Pd catalyst, ligand, base, 100°C | Versatile for derivatives | Requires expensive catalysts | Moderate-high |

Research Findings and Optimization Notes

- The ball milling method presents a significant improvement in sustainability by eliminating solvents and catalysts while maintaining high yields.

- Hydrolysis methods provide a reliable route for industrial scale-up with optimization of temperature and solvent ratios.

- Catalytic cross-coupling expands synthetic utility but requires careful control of reaction parameters and purification.

- Monitoring via LC-MS and NMR is critical to ensure reaction completeness and product purity.

- Stability studies recommend storage under inert atmosphere and low temperature to prevent degradation.

化学反応の分析

Types of Reactions: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₉NO₃

- Molecular Weight : 215.2 g/mol

- CAS Number : 56162-63-1

This compound features a dihydropyridine core, which is significant in medicinal chemistry for its role in various biological activities.

Biomedical Research Applications

-

Pharmaceutical Development

- Mechanism of Action : Compounds like 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid have been studied as potential modulators of G protein-coupled receptors (GPCRs), particularly TGR5. Research indicates that these compounds may have therapeutic effects in treating metabolic disorders such as Type 2 diabetes and obesity by enhancing insulin sensitivity and reducing lipid levels in the blood .

- Case Study : A patent describes the use of related compounds for the treatment of metabolic diseases, highlighting their role as agonists of TGR5 with potential applications in managing conditions associated with dyslipidemia and hypertension .

- Antioxidant Activity

- Antimicrobial Properties

Chemical Synthesis Applications

- Synthesis of Complex Molecules

- Development of Catalysts

Potential Future Applications

Given the ongoing research into GPCRs and their role in various diseases, future applications may include:

- Targeted Drug Delivery Systems : Utilizing the compound's properties to create targeted delivery mechanisms for pharmaceuticals.

- Novel Therapeutics : Further exploration into its potential as a therapeutic agent for chronic diseases related to metabolism and cardiovascular health.

作用機序

The mechanism of action of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid involves the inhibition of calcium ion influx into smooth muscle cells. This action relaxes blood vessels and reduces blood pressure, making it useful in the treatment of hypertension. The compound targets calcium channels, which are crucial for regulating vascular tone and cardiac function.

類似化合物との比較

- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications, particularly in cardiovascular medicine .

生物活性

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS No. 56162-63-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its potential applications in pharmacology, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 215.20 g/mol. Its structure includes a dihydropyridine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| CAS Number | 56162-63-1 |

| Purity | >98% |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antioxidant Activity

Studies have shown that compounds with a dihydropyridine structure can act as antioxidants by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of dihydropyridine derivatives. The compound may inhibit pro-inflammatory cytokines and mediators, providing therapeutic benefits in inflammatory conditions.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound revealed its ability to reduce oxidative stress markers in cellular models. The compound exhibited a dose-dependent effect on reducing malondialdehyde (MDA) levels, indicating its potential for protecting against oxidative damage.

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, this compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics like penicillin and ampicillin. This suggests its potential utility in treating resistant bacterial infections.

The biological activities of this compound can be attributed to several mechanisms:

Antioxidant Mechanism:

The compound's structure allows for electron donation to free radicals, thus neutralizing them and preventing cellular damage.

Antimicrobial Mechanism:

It is hypothesized that the compound disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways within microbial cells.

Anti-inflammatory Mechanism:

By modulating signaling pathways related to inflammation, such as NF-kB and MAPK pathways, the compound can reduce the expression of inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for preparing 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with condensation of aryl aldehydes (e.g., benzaldehyde derivatives) with aminopyridine precursors, followed by cyclization and oxidation. For example, a method analogous to involves using palladium or copper catalysts in solvents like DMF or toluene under reflux conditions . Post-synthesis, acidification or hydrolysis steps may introduce the carboxylic acid moiety. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) : To confirm the dihydropyridine ring structure and phenyl substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm and carbonyl signals at δ 165–175 ppm) .

- HPLC-MS : For purity assessment and molecular weight verification (e.g., [M+H]+ peak at m/z 231.2) .

- IR Spectroscopy : To identify functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .

Q. What are the initial steps for evaluating its biological activity?

Begin with in vitro assays targeting enzymes or receptors structurally related to its heterocyclic core. For example:

- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorometric/colorimetric substrates .

- Antimicrobial screening : Use broth microdilution methods (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging 1–100 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use Design of Experiments (DOE) to systematically vary parameters:

- Catalyst loading : Pd(OAc)₂ (0.5–2 mol%) vs. CuI (5–10 mol%) for cost-effectiveness .

- Solvent polarity : Compare DMF (high polarity, 80% yield) vs. toluene (low polarity, 60% yield) to balance reactivity and byproduct formation .

- Temperature : Optimize cyclization at 80–100°C to avoid decarboxylation .

Q. How to resolve contradictions in reported biological activity data across studies?

Conduct meta-analysis with these steps:

- Assay standardization : Compare protocols for cell lines, incubation times, and compound purity (e.g., HPLC purity ≥98% reduces false positives) .

- Dose-response curves : Replicate studies using a wider concentration range (0.1–200 μM) to identify IC₅₀ discrepancies .

- Structural analogs : Test derivatives (e.g., methyl ester or amide variants) to isolate pharmacophore contributions .

Q. What strategies are effective in designing derivatives to enhance its pharmacological profile?

Focus on structure-activity relationship (SAR) modifications:

- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or sulfonamides to improve membrane permeability .

- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position to modulate target binding .

- Heterocycle fusion : Create spiro or fused rings (e.g., isoquinoline derivatives) to enhance rigidity and selectivity .

Q. What methods are used to study the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC over 24 hours .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .

- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .

Q. How can computational modeling guide the optimization of this compound?

- Docking studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or EGFR .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant activity .

- MD simulations : Simulate solvation dynamics in water/DMSO to refine solubility predictions .

Q. What challenges arise in improving aqueous solubility, and how are they addressed?

Q. How is the mechanism of action elucidated for novel biological activities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。